molecular formula C20H19NO3 B4400548 4-(4-Quinolin-8-yloxybutoxy)benzaldehyde

4-(4-Quinolin-8-yloxybutoxy)benzaldehyde

Cat. No.: B4400548
M. Wt: 321.4 g/mol
InChI Key: JEUBYWZHSCEFBO-UHFFFAOYSA-N
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Description

4-(4-Quinolin-8-yloxybutoxy)benzaldehyde is a benzaldehyde derivative featuring a quinoline moiety linked via a butoxy chain at the para position of the benzaldehyde ring. This structure combines the aromatic aldehyde functionality with the heterocyclic quinoline system, which is known for its diverse biological and photophysical properties. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous benzaldehyde derivatives .

Properties

IUPAC Name

4-(4-quinolin-8-yloxybutoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-15-16-8-10-18(11-9-16)23-13-1-2-14-24-19-7-3-5-17-6-4-12-21-20(17)19/h3-12,15H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUBYWZHSCEFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)C=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Quinolin-8-yloxybutoxy)benzaldehyde typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Etherification: The quinoline derivative is then reacted with 4-bromobutanol in the presence of a base, such as potassium carbonate, to form the 4-(8-quinolinyloxy)butanol intermediate.

    Aldehyde Formation: The final step involves the reaction of 4-(8-quinolinyloxy)butanol with 4-formylbenzoic acid under acidic conditions to yield 4-(4-Quinolin-8-yloxybutoxy)benzaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Quinolin-8-yloxybutoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: 4-[4-(8-quinolinyloxy)butoxy]benzoic acid.

    Reduction: 4-[4-(8-quinolinyloxy)butoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Quinolin-8-yloxybutoxy)benzaldehyde has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: Research into its potential therapeutic effects, such as antibacterial, antifungal, or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Quinolin-8-yloxybutoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. It may also disrupt fungal cell wall synthesis and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related benzaldehyde derivatives, emphasizing synthesis, reactivity, and biological activity.

Substituent Effects on Reactivity and Yield

Benzaldehyde derivatives with electron-donating or withdrawing groups exhibit distinct reactivity patterns. For example:

  • 4-(N,N-Dimethylamino)benzaldehyde (7a) and 4-(N,N-diethylamino)benzaldehyde (7b) (): These derivatives react with indole precursors to form indolo-thiopyrylium salts (e.g., 8a, 8b) in yields of 78% or higher under refluxing methanol. The electron-rich dimethyl/diethylamino groups enhance nucleophilic attack, facilitating efficient cyclization .
  • 4-[18F]Fluorobenzaldehyde ([18F]-5) (): Radiolabeled with fluorine-18, this derivative is used in radiopharmaceutical synthesis. Its coupling with phosphonic acid diesters achieves a 76% yield, highlighting the compatibility of fluorinated benzaldehydes with high-efficiency labeling protocols .

Functional Group Compatibility

  • Methoxycarbonyl and styryl groups (): These groups in compounds like 8a enable extended conjugation, useful in dyes or sensors.
  • Fluorine-18 labeling (): Critical for positron emission tomography (PET) imaging, as seen in 6 .

Data Table: Key Properties of Compared Compounds

Compound Name Substituent Synthesis Yield Key Application/Activity Reference
4-(4-Quinolin-8-yloxybutoxy)benzaldehyde Quinolin-8-yloxybutoxy N/A Hypothesized: Catalysis, drugs -
4-(N,N-Dimethylamino)benzaldehyde N,N-Dimethylamino 78% Indolo-thiopyrylium synthesis
4-[18F]Fluorobenzaldehyde Fluorine-18 76% Radiopharmaceutical labeling
(2'S)-4-(hydroxy-methyl-butenoxy)benzaldehyde Hydroxy-methyl-butenoxy N/A Natural product isolation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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